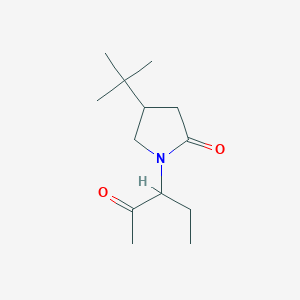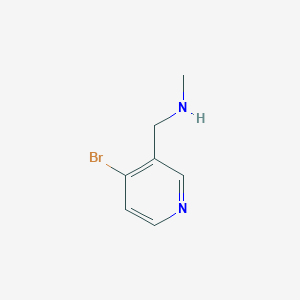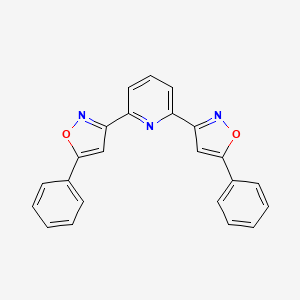![molecular formula C15H20N2OS2 B14183909 S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate CAS No. 921222-73-3](/img/structure/B14183909.png)
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with 2-aminobenzenethiol to form benzothiazole derivatives.
Knoevenagel Condensation: This method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base.
Biginelli Reaction: A multicomponent reaction involving the condensation of urea, aldehyde, and β-keto ester.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate has several scientific research applications:
Mechanism of Action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter receptors, ion channels, and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazol-2-ylsulfanyl derivatives: These compounds exhibit anticonvulsant and neuroprotective activities.
N’- (1,3-benzothiazol-2-yl)-arylamides: These derivatives are studied for their antibacterial properties.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and butanethioate moieties allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
921222-73-3 |
|---|---|
Molecular Formula |
C15H20N2OS2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 3-(2-methylpropylamino)butanethioate |
InChI |
InChI=1S/C15H20N2OS2/c1-10(2)9-16-11(3)8-14(18)20-15-17-12-6-4-5-7-13(12)19-15/h4-7,10-11,16H,8-9H2,1-3H3 |
InChI Key |
NPEXDAJGPRFWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)CC(=O)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Propan-2-yl)amino]heptanenitrile](/img/structure/B14183834.png)

![N-Hexyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14183845.png)

![1-[1-(4-Bromophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B14183853.png)

![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)
![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-hydroperoxy-3-methylbutan-1-ol](/img/structure/B14183891.png)

![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
